Triton X-100

Overview

Description

Triton X-100 is a nonionic surfactant widely used in various scientific and industrial applications. It consists of a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group. The chemical formula of this compound is C₁₄H₂₂O(C₂H₄O)n, where n is typically around 9-10. This compound is known for its ability to solubilize proteins and permeabilize cell membranes without denaturing proteins .

Mechanism of Action

Target of Action

Triton X-100 is a non-ionic surfactant that primarily targets lipid membranes . It is widely used in laboratories to lyse cells for protein or organelle extraction, and to permeabilize the membranes of living cells . It is also used in the manufacturing of biopharmaceuticals for the inactivation of lipid-enveloped viruses .

Mode of Action

This compound interacts with its targets by disrupting the polar head group on the hydrogen bonding . The detergent monomer inserts itself into the lipid bilayer, resulting in over-permeabilization and disruption of the cell structure . This disruption of the lipid bilayer leads to the solubilization of membrane proteins . The solubilization mechanism of lipid membranes in the presence of this compound has been investigated at a molecular resolution using molecular dynamics simulations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the integrity of the lipid bilayer. By disrupting the lipid bilayer, this compound affects the structure and function of cells and organelles . This disruption can lead to the inhibition of light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation in chloroplasts .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble at 25 °c in water, toluene, xylene, trichloroethylene, ethylene glycol, ethyl ether, ethyl alcohol, isopropyl alcohol, and ethylene dichloride . It is insoluble in kerosene, mineral spirits, and naphtha, unless a coupling agent like oleic acid is used .

Result of Action

The result of this compound’s action is the disruption of the lipid bilayer, leading to changes in cell and organelle structure and function. For example, the addition of this compound to chloroplast suspensions causes an approximate tripling of chloroplast volume and complete inhibition of light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation . In the context of biopharmaceutical manufacturing, this compound is used to inactivate lipid-enveloped viruses .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has raised environmental concerns because one of its degradation products possesses hormone-like (estrogen-mimetic) activity that may act on wildlife . As a result, the European Chemicals Agency (ECHA) has taken regulatory action labelling this compound as a Substance of Very High Concern (SVHC), including it on the Authorisation List (Annex XIV) with a sunset of January 2021 .

Biochemical Analysis

Biochemical Properties

Triton X-100 plays a significant role in biochemical reactions. It is utilized for lysing cells to extract protein and cellular organelles . It interacts with various enzymes and proteins, aiding in their solubilization and preventing their denaturation .

Cellular Effects

This compound influences cell function by permeabilizing the cell membrane, which allows for the transfection of molecules into the cell . It can also impact cell signaling pathways, gene expression, and cellular metabolism by altering the cell’s physical and chemical environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . Its ability to solubilize proteins allows it to interact with a wide range of biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triton X-100 is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The process involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under controlled conditions to form the polyethylene oxide chain .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a catalyst to facilitate the ethoxylation reaction. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Triton X-100 primarily undergoes reactions typical of nonionic surfactants. These include:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its aromatic hydrocarbon group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Triton X-100 has a wide range of applications in scientific research:

Biology: Commonly used to lyse cells and extract proteins or organelles.

Industry: Utilized in metal plating processes and as an emulsifier in various industrial applications.

Comparison with Similar Compounds

Triton X-100 is often compared with other nonionic surfactants such as:

Tween-20: Similar in function but has a different hydrophobic group and polyethylene oxide chain length.

Tween-80: Similar to Tween-20 but with a longer polyethylene oxide chain.

Nonidet P-40 (NP-40): Similar to this compound but with a different hydrophobic group.

IGEPAL CA-630: Closely related to this compound but with slightly shorter ethylene oxide chains.

Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective for solubilizing proteins and permeabilizing cell membranes without denaturing proteins .

Biological Activity

Triton X-100 is a non-ionic surfactant widely used in biological and biochemical research. Its properties as a detergent allow it to disrupt cellular membranes, facilitating the study of various biological processes. This article explores the biological activity of this compound, highlighting its effects on microbial susceptibility, cytotoxicity, and potential therapeutic applications.

This compound operates primarily by solubilizing membrane proteins and lipids. This action can enhance the permeability of cell membranes, allowing for greater access to intracellular components. The surfactant's ability to alter membrane integrity makes it a valuable tool in various experimental setups, particularly in microbiology and cell biology.

Enhanced Antibiotic Activity

This compound has been shown to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to oxacillin. In a study, the presence of this compound reduced the minimum inhibitory concentrations (MICs) of oxacillin for both MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) strains, indicating that this surfactant can counteract antibiotic resistance mechanisms encoded by the mecA gene .

Table 1: Effects of this compound on Antibiotic Susceptibility

| Strain Type | MIC Reduction with this compound | Notes |

|---|---|---|

| MRSA | Significant | Induces bacteriolysis and autolysis |

| MSSA | Moderate | Enhanced susceptibility |

| Coagulase-negative Staphylococci | Notable | Alters resistance from homogeneous to heterogeneous |

Antibacterial Activity

This compound has also been utilized in combination with other agents to improve antibacterial efficacy. For instance, when combined with silver nanoparticles (AgNPs) and piperine, it demonstrated potent antibacterial activity against both gram-positive Staphylococcus aureus and gram-negative Escherichia coli . This combination not only inhibited bacterial growth but also showed low cytotoxicity in human liver cells (HepG2) during testing.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated across various cell types. Research indicates that while this compound can permeabilize cell membranes, its concentrations must be carefully controlled to avoid significant cytotoxicity. For example, studies involving HepG2 cells revealed that formulations containing this compound at low concentrations did not adversely affect cell viability .

Table 2: Cytotoxicity Assessment of this compound Formulations

| Formulation | Effective Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| This compound alone | 0.1 | 85 |

| This compound + Piperine + AgNPs | 0.05 | 90 |

Study on MRSA Susceptibility

In a detailed investigation, researchers assessed the impact of various types of Triton X detergents on MRSA strains. The study found that certain formulations significantly enhanced the susceptibility of these bacteria to oxacillin by promoting lipoteichoic acid release, which is associated with autolytic enzyme activation .

Application in Root Canal Disinfection

Another notable application is in dentistry, where a combination of metronidazole and low concentrations of this compound was found to effectively disinfect root canals infected with Enterococcus faecalis. This combination exhibited enhanced antibacterial and antibiofilm activities compared to traditional disinfectants like chlorhexidine .

Properties

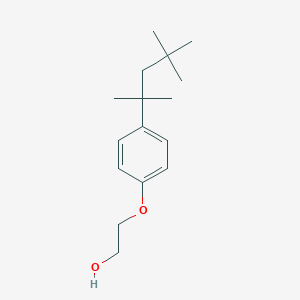

IUPAC Name |

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQQPHGFMYQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-93-1 | |

| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1058680 | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2315-67-5, 63869-93-2, 9002-93-1 | |

| Record name | 4-Octylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octoxynol-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octoxinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, octylphenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOXYNOL-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.